N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O6S2/c1-2-12-17-18-15(27-12)19-28(24,25)10-5-3-9(4-6-10)16-14(21)11-7-8-13(26-11)20(22)23/h3-8H,2H2,1H3,(H,16,21)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUPOVXBFXDRSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme glutaminase (GLS) . GLS plays a crucial role in the metabolism of glutamine, a key nutrient for many types of cancer cells.
Mode of Action
The compound, also known as Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl) ethyl sulfide (BPTES), acts as a GLS inhibitor . By inhibiting the activity of GLS, it disrupts the metabolic pathway of glutamine, thereby suppressing the production of glutathione (GSH).
Biochemical Pathways
The inhibition of GLS leads to a disruption in the glutamine metabolic pathway . Glutamine is normally hydrolyzed by GLS into glutamate, which is then used to synthesize GSH. GSH is an important downstream product of the glutamine metabolic pathway that accelerates the proliferation of certain types of cancer cells, such as triple-negative breast cancer (TNBC).
Pharmacokinetics
The compound’sliposolubility and ability to cross cellular membranes, attributed to the mesoionic nature of the thiadiazole ring, may influence its bioavailability.
Result of Action
The inhibition of GLS and the subsequent disruption of the glutamine metabolic pathway result in a decrease in GSH production. This can amplify the photodynamic effect of other compounds, such as Chlorin e6 (Ce6), leading to the production of excess reactive oxygen species (ROS) that can directly kill tumor cells. The disruption of the redox balance through GSH consumption can also enhance the action of BPTES, especially in the presence of glutamine resistance.
Biological Activity
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound incorporates a thiadiazole moiety known for its broad spectrum of biological effects, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 326.40 g/mol. The structure features a nitrofuran ring, which is critical for its biological activity, along with a sulfonamide group that enhances its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₄O₃S₂ |
| Molecular Weight | 326.40 g/mol |
| LogP | 3.086 |
| PSA (Polar Surface Area) | 137.67 Ų |
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. For instance, derivatives with the thiadiazole ring have shown potent inhibitory effects against various bacterial strains. In particular, studies have reported that compounds similar to this compound demonstrate effective minimum inhibitory concentrations (MIC) against Gram-positive bacteria such as Staphylococcus epidermidis and Bacillus subtilis .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Notably, derivatives of 1,3,4-thiadiazole have shown promising results against several cancer cell lines. For example, one study indicated that modifications to the thiadiazole structure could enhance cytotoxicity against lung carcinoma (A549) and breast cancer (MCF7) cell lines . The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.
Anti-inflammatory and Other Activities
In addition to antimicrobial and anticancer properties, compounds with similar structures have also exhibited anti-inflammatory effects. The presence of the nitrofuran moiety is believed to contribute to these activities by modulating inflammatory pathways . Furthermore, some studies suggest neuroprotective effects associated with derivatives of the thiadiazole scaffold.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several thiadiazole derivatives and found that compounds incorporating nitrofuran groups demonstrated lower MIC values than traditional antibiotics . This suggests a potential for developing new antimicrobial agents based on this scaffold.
- Cytotoxicity Assessment : In vitro studies showed that specific modifications to the thiadiazole structure resulted in enhanced cytotoxicity against cancer cells compared to standard chemotherapeutics like doxorubicin . The findings highlight the importance of structural optimization in enhancing therapeutic efficacy.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions can inhibit crucial enzymes involved in DNA replication and repair processes, leading to cell death in microbial and cancer cells alike .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfamoyl Group
The sulfamoyl (-SO₂-NH-) group undergoes nucleophilic substitution reactions, particularly at its oxygen atoms. This reactivity enables structural modifications for pharmacological optimization:
| Reaction Type | Conditions | Products | Applications |
|---|---|---|---|
| Amine substitution | DMF, room temperature, amine base | Sulfonamide derivatives with altered R-groups | Enhanced antibacterial activity |
| Alkoxy substitution | Alcohol solvent, acid catalyst | Sulfonate esters | Prodrug formulation strategies |
These reactions are critical for tuning the compound’s solubility and target specificity. For example, substituting the sulfamoyl oxygen with methoxy groups improves metabolic stability in preclinical studies.
Reduction of the Nitro Group
The nitro (-NO₂) group on the furan ring is redox-active and undergoes reduction under acidic or enzymatic conditions:
Key Findings:
-
Chemical Reduction: Catalytic hydrogenation (H₂/Pd-C in ethanol) converts the nitro group to an amino (-NH₂) group, forming a primary amine derivative. This reaction occurs at 60°C with >85% yield.
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Enzymatic Reduction: Mycobacterium tuberculosis nitroreductase activates the compound via nitro group reduction, generating reactive intermediates that disrupt bacterial DNA synthesis . Electrochemical studies confirm a reduction potential of -500 mV (vs. Ag/AgCl), analogous to pretomanid’s mechanism .
Biological Implications:
-
The reduced amino derivative exhibits 3.2-fold higher binding affinity to bacterial dihydrofolate reductase (DHFR) compared to the parent compound.
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Mutagenicity risks are mitigated by maintaining a HOMO-LUMO gap (HLG) of -0.09 to -0.13 eV, balancing efficacy and safety .
Hydrolysis of the Carboxamide Group
The carboxamide (-CONH₂) group is susceptible to hydrolysis under alkaline conditions:
| Condition | Reagent | Product | Solubility Change |
|---|---|---|---|
| Alkaline hydrolysis | NaOH (1M), 80°C | 5-Nitrofuran-2-carboxylic acid | 2.8-fold increase in water solubility |
| Enzymatic hydrolysis | Protease exposure | Free carboxylic acid | Enhanced renal excretion |
This reaction is pivotal for prodrug activation and metabolite formation. Hydrolysis products show reduced cytotoxicity (IC₅₀ > 100 μM in HEK-293 cells) compared to the parent compound.
Electrophilic Aromatic Substitution
The phenyl ring undergoes electrophilic substitutions, enabling functionalization:
Reactions and Catalysts:
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Nitration: HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position (72% yield).
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Sulfonation: SO₃/H₂SO₄ adds sulfonic acid groups, improving hydrophilicity (logP reduction from 2.1 to 0.4).
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Halogenation: Br₂/FeBr₃ yields brominated analogs with enhanced antibacterial potency (MIC reduced from 5.71 μM to 1.89 μM).
Biological Interaction Mechanisms
The compound interacts with microbial targets through covalent and non-covalent reactions:
Key Interactions:
-
Hydrogen Bonding: Sulfamoyl oxygen forms H-bonds with Thr38 and Ser49 residues in DHFR (ΔG = -8.2 kcal/mol).
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Metal Coordination: Thiadiazole sulfur coordinates with Mg²⁺ in bacterial gyrase, inhibiting DNA replication.
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π-π Stacking: Nitrofuran’s aromatic system interacts with Phe98 in nitroreductase, facilitating electron transfer .
Stability and Degradation Pathways
Thermal Degradation:
-
Decomposition occurs at 210°C, releasing SO₂ and NOₓ gases (TGA-DSC data).
Photodegradation: -
UV exposure (λ = 254 nm) cleaves the thiadiazole ring, forming sulfonic acid byproducts (HPLC-MS confirmation).
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound is compared to analogs with modifications in the heterocyclic core, substituents, and sulfonamide linkages. Key differences include:
Table 1: Structural and Functional Comparison
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability : The ethyl group on the thiadiazole (target compound) may reduce oxidative metabolism compared to methyl or cyclopropyl groups .
Q & A
Q. What are the recommended methodologies for synthesizing N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide?
Answer: The synthesis of this compound involves multi-step reactions, typically starting with the preparation of the 5-ethyl-1,3,4-thiadiazole-2-sulfonamide intermediate. Key steps include:
- Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives with reagents like iodine and triethylamine in DMF, as demonstrated for similar 1,3,4-thiadiazole derivatives .
- Sulfamoylation : Reaction of the thiadiazole intermediate with chlorosulfonic acid or sulfamoyl chloride to introduce the sulfamoyl group.
- Coupling with nitrofuran : Use of carbodiimide-based coupling agents (e.g., DCC or EDC) to attach the 5-nitrofuran-2-carboxamide moiety to the sulfamoylphenyl group.
Purification often employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Confirmation of structure requires 1H/13C NMR and mass spectrometry .
Q. How can the structural integrity of this compound be validated post-synthesis?
Answer:
- X-ray crystallography : Use programs like SHELXL (for small-molecule refinement) to resolve crystal structures and confirm bond angles/geometry .
- Spectroscopic analysis :
- 1H NMR : Verify aromatic protons (δ 7.5–8.5 ppm for phenyl and nitrofuran groups) and ethyl group signals (δ 1.2–1.4 ppm for CH3, δ 2.5–3.0 ppm for CH2).
- FT-IR : Identify sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and nitrofuran (NO2 stretching at 1500–1600 cm⁻¹) functional groups.
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight with <5 ppm error .
Q. What are the hypothesized mechanisms of action for this compound in biological systems?
Answer: Based on structural analogs (e.g., nitrofurans and thiadiazoles):
- Antimicrobial activity : Nitrofuran moieties disrupt bacterial DNA via nitro-reduction intermediates, while sulfamoyl groups inhibit dihydropteroate synthase (DHPS) in folate synthesis .
- Anticancer potential : Thiadiazole derivatives (e.g., BPTES) inhibit glutaminase (GLS), a target in glutamine-dependent cancers. The ethyl-thiadiazole group may act as a competitive GLS inhibitor .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in solubility and bioavailability data for this compound?
Answer:
- Solubility optimization :
- Bioavailability assessment :
- In vitro permeability assays : Caco-2 cell monolayers to predict intestinal absorption.
- Pharmacokinetic profiling : LC-MS/MS quantification of plasma/tissue concentrations after oral and intravenous administration in rodent models. Adjust formulations (e.g., nanoemulsions) if bioavailability is <20% .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) for derivatives of this compound?
Answer:
- Substituent variation : Synthesize analogs with modified groups (e.g., replacing ethyl with propyl on the thiadiazole or altering the nitrofuran substituents).
- Computational modeling :
- Molecular docking : Use AutoDock Vina to predict binding affinities to targets like DHPS or GLS.
- QSAR models : Correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data .
- Biological testing : Compare IC50 values in enzyme inhibition assays (e.g., DHPS for antimicrobial activity) and cytotoxicity screens (e.g., NCI-60 cell panel for anticancer potential) .
Q. How should researchers address discrepancies in crystallographic data during structural refinement?
Answer:
- Data collection : Ensure high-resolution (<1.0 Å) X-ray diffraction data to minimize noise.
- Refinement protocols :
- Validation tools :
Q. What are the critical considerations for optimizing synthetic yields of this compound?
Answer:
- Reaction kinetics : Monitor intermediates via TLC/HPLC to identify rate-limiting steps (e.g., sulfamoylation efficiency).
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate carboxamide coupling reactions.
- Temperature control : Maintain reflux conditions (80–100°C) for cyclization steps but avoid overheating to prevent nitro group decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
